2-Hexenal, 5-oxo-, (E)- (9CI)
Description
Properties
CAS No. |
151261-60-8 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.128 |
IUPAC Name |
(E)-5-oxohex-2-enal |
InChI |
InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-3,5H,4H2,1H3/b3-2+ |
InChI Key |
SIOQUMKWEOMJKW-NSCUHMNNSA-N |
SMILES |
CC(=O)CC=CC=O |
Synonyms |
2-Hexenal, 5-oxo-, (E)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Hexanal, 5-oxo-,2-(O-methyloxime)
- CAS No.: 154474-11-0
- Molecular Formula: C₇H₁₃NO₂
- Molecular Weight : 143.18 g/mol
- Structure : Features a 5-oxohexanal backbone modified with an O-methyloxime group at position 2. The (E)-configuration indicates trans stereochemistry across the double bond.
- Key Functional Groups : Aldehyde, ketone (oxo), and O-methyloxime, which enhance stability and alter reactivity compared to simple aldehydes .
Physicochemical Properties :
- SMILES : CO/N=C/CCCC(=O)C
Comparison with Similar Compounds
(E)-2-Hexenal
- Structure : A six-carbon α,β-unsaturated aldehyde with a double bond at position 2 (C₆H₁₀O).
- Applications: Food Industry: Dominant volatile in high-quality olive oil, contributing green/almond notes (FD factors up to 2048) . Agriculture: Used as a postharvest fumigant for grapes, preserving firmness and sugar content without altering O₂/CO₂ levels . Ecology: Attracts parasitoids (e.g., Trissolcus spp.) in soybean fields, enhancing biocontrol .
- Distinctive Feature : Lacks the 5-oxo and oxime groups, making it more volatile and reactive in LOX pathway-derived aroma synthesis .
4-Oxo-(E)-2-hexenal
- Structure : Similar to (E)-2-hexenal but with a ketone at position 4 (C₆H₈O₂).
2-Ethyl-5-oxohexanal (CAS: 35650-55-6)
- Structure : C₈H₁₄O₂, featuring an ethyl substituent at position 2 and a 5-oxo group.
- Properties: Higher molecular weight (142.20 g/mol) and lipophilicity due to the ethyl group, likely reducing volatility. Potential applications in flavor chemistry, where branched-chain aldehydes contribute fruity nuances.
2,4-Heptadienal, 2-methyl-6-oxo-, (2E,4E)- (9CI) (CAS: 129454-99-5)
Ethyl 5-Oxohexanoate (CAS: 13984-57-1)
- Structure: C₈H₁₄O₃, an ester derivative of 5-oxohexanoic acid.
- Properties :
- Key Difference : Esterification eliminates aldehyde reactivity, making it less suitable for biocidal applications but ideal for controlled release in products.
Comparative Data Table
Research Findings and Implications
- Biological Activity: The oxime group in 2-Hexenal, 5-oxo-, (E)- (9CI) may confer unique interactions with enzymes or receptors, distinguishing it from simpler aldehydes.
- Synthetic Utility: Compared to ethyl 5-oxohexanoate, the aldehyde group in 2-Hexenal, 5-oxo- allows for further derivatization (e.g., condensation reactions) in pharmaceutical synthesis.
- Ecological Roles : While (E)-2-hexenal serves as a plant defense compound, 4-oxo-(E)-2-hexenal in insects highlights evolutionary divergence in aldehyde utilization for predator deterrence .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying (E)-2-hexenal in plant tissues or storage environments?
- Methodology: Use headspace gas chromatography (HS-GC) with capillary columns (e.g., DB-1, SE-54) to measure volatile concentrations. Calibrate with certified standards and account for compound absorption by packaging materials (e.g., plastic films) and biological samples. Validate with gas chromatography-mass spectrometry (GC-MS) for structural confirmation .
Q. What is the minimum effective concentration of (E)-2-hexenal required to inhibit postharvest mold growth in fruits?
- Methodology: In vitro studies suggest ≥0.5 µmol·L⁻¹ inhibits Botrytis cinerea. For in vivo applications (e.g., grapes), apply initial headspace concentrations of 2.5–4.2 µmol·L⁻¹ via fumigation, monitored over 14 days. Adjust for absorption rates by fruit and packaging materials using iterative GC sampling .
Q. How does (E)-2-hexenal influence volatile organic compound (VOC) profiles in plant tissues?
- Methodology: Combine headspace solid-phase microextraction (HS-SPME) with GC-MS to profile aldehydes, alcohols, and esters. Use electronic nose (E-nose) systems for pattern recognition and differentiation of treatment effects across plant varieties (e.g., jujube cultivars) .
Advanced Research Questions
Q. What statistical models are suitable for assessing (E)-2-hexenal’s efficacy in field trials with variable ecological parameters?
- Methodology: Apply generalized linear mixed models (GLMMs) with binomial distributions to account for nested random effects (e.g., plots within fields). Include covariates like egg density or predator abundance. Use likelihood ratio tests to evaluate treatment interactions over time .
Q. How can experimental designs address the temporal decline of (E)-2-hexenal’s bioactivity during long-term storage?
- Methodology: Implement repeated fumigation cycles (e.g., 4-week intervals) and measure absorption kinetics using HS-GC. Compare containers with/without fruit to differentiate absorption by produce vs. packaging. Optimize dosing based on half-life calculations .
Q. What mechanisms underlie (E)-2-hexenal’s role in induced plant resistance against pathogens?
- Methodology: Conduct transcriptomic analysis (RNA-seq) on treated plants (e.g., rice) to identify upregulated defense genes (e.g., OsHPL2). Validate with knockout mutants and assess bacterial blight resistance via lesion length measurements .
Q. How does (E)-2-hexenal interact with olfactory receptor neurons in insect behavior studies?
- Methodology: Use single-sensillum recordings to map neuronal responses to (E)-2-hexenal in insect antennae (e.g., bed bugs). Pair with behavioral assays (e.g., Y-tube olfactometers) to correlate electrophysiological data with repellency or attraction .
Methodological Challenges and Solutions
Q. How to resolve contradictions in (E)-2-hexenal’s dual role as a mold inhibitor and stimulant?
- Approach: Conduct dose-response assays across species (e.g., strawberries vs. grapes). Measure fungal growth kinetics in vitro and in vivo, controlling for host-specific absorption rates and VOC metabolism .
Q. What protocols ensure safe handling of (E)-2-hexenal in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
